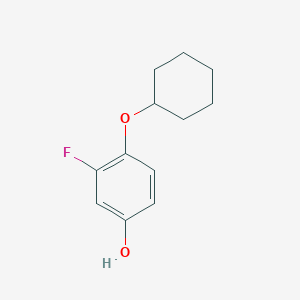
3-Cyclopropoxy-N,N,4-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N,4-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.272 g/mol . It is characterized by the presence of a cyclopropoxy group attached to the aniline ring, along with two methyl groups on the nitrogen atom and one on the para position of the aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N,4-trimethylaniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-N,N-dimethylaniline with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot synthesis method to improve efficiency and reduce the risk of hazardous chemical exposure. This method combines the reaction and distillation steps into a single process, thereby minimizing the handling of dangerous chemicals and enhancing production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the para position of the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N,N,4-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N,4-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative coupling reactions, forming intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-N,N,3-trimethylaniline
- 4-Cyclopropoxy-N,N,2-trimethylaniline
- N,N,4-trimethylaniline
Uniqueness
3-Cyclopropoxy-N,N,4-trimethylaniline is unique due to the specific positioning of the cyclopropoxy group and the methyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N,4-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10(13(2)3)8-12(9)14-11-6-7-11/h4-5,8,11H,6-7H2,1-3H3 |
Clave InChI |
SOGISRZWDQVRLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)




